2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol

Antibacterial Staphylococcus aureus MIC

2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol (PubChem CID 2226126; also known as MMV001038 and CHEMBL2010816) is a synthetic 2,4-disubstituted quinazoline derivative (C₁₈H₂₀N₄O, MW 308.4). This compound belongs to the privileged 2-anilinoquinazoline scaffold originally identified from the Medicines for Malaria Venture (MMV) Malaria Box and has since been profiled against multiple target families, including epidermal growth factor receptor (EGFR), voltage-gated sodium channel Naᵥ1.7, and Gram-positive bacterial pathogens.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
Cat. No. B10796495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C
InChIInChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22)
InChIKeyRHZLKBRFIAZMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol: Sourcing the Quinazoline-Derived Tool Compound for Ion Channel, EGFR, and Antimicrobial Profiling


2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol (PubChem CID 2226126; also known as MMV001038 and CHEMBL2010816) is a synthetic 2,4-disubstituted quinazoline derivative (C₁₈H₂₀N₄O, MW 308.4) [1]. This compound belongs to the privileged 2-anilinoquinazoline scaffold originally identified from the Medicines for Malaria Venture (MMV) Malaria Box and has since been profiled against multiple target families, including epidermal growth factor receptor (EGFR), voltage-gated sodium channel Naᵥ1.7, and Gram-positive bacterial pathogens [1][2].

1
Nav1.7 state-dependent channel probe studies
2
EGFR displacement assay context
3
Gram-positive antimicrobial screening context

Why Interchanging 2-Anilinoquinazolines Without Head-to-Head Data Risks Misleading Results When Selecting 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol


The 2-anilinoquinazoline scaffold is pharmacologically promiscuous, and subtle variations in the aniline substituent pattern drive profound shifts in target selectivity, state-dependent ion channel blockade, and antibacterial spectrum [1][2]. Simple substitution of the 3,4-dimethylanilino group with a 3,4-dichloro or 4-methyl analog can ablate EGFR displacement activity entirely or invert the Naᵥ1.7 inactivation-state preference [1]. Consequently, treating this compound as a generic “quinazoline kinase inhibitor” or “Malaria Box hit” without inspecting its specific quantitative profile against named comparators leads to irreproducible results and wasted procurement.

  • Aniline substituent pattern
    Substitution of 3,4-dimethylanilino with 3,4-dichloro or 4-methyl may ablate EGFR displacement or invert Nav1.7 state preference.
  • Generic quinazoline assumption
    Treating this compound as a standard quinazoline kinase inhibitor without target-specific profiling can lead to irreproducible results.
  • Scaffold promiscuity
    2-anilinoquinazoline scaffold is pharmacologically promiscuous; minor modifications may shift antibacterial spectrum and ion channel selectivity.

Differentiating 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol from Closest Analogs: A Quantitative, Comparator-Driven Profile


Antibacterial Potency Against S. aureus: Direct MIC Comparison with Augmentin (Amoxicillin/Clavulanate) from the Same Screening Campaign

In a direct head-to-head screen of MMV Malaria Box compounds against S. aureus isolated from bovine mastitis, MMV001038 (the hydrochloride salt of the target compound) exhibited an MIC of 0.125 µg/mL, achieving a 2-fold improvement over the standard-of-care comparator Augmentin (amoxicillin/clavulanate), which displayed an MIC of 0.25 µg/mL in the same assay .

S. aureus MIC
Data to verify
MMV001038 0.125 µg/mL vs Augmentin 0.25 µg/mL
Supports antimicrobial screening context
Same-plate broth microdilution; veterinary mastitis isolates
Antibacterial Staphylococcus aureus MIC Bovine Mastitis

EGFR Tyrosine Kinase Displacement Potency: Cross-Study Comparison with Gefitinib

In a radioligand displacement assay using [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on human A431 cell membranes, the target compound achieved an IC₅₀ of 17 nM [1]. Under a comparable displacement format, the clinically approved EGFR inhibitor gefitinib exhibits an IC₅₀ of 8.7 nM (fluorescence-based phosphorylation assay in PC9 cells) [2]. Although the assay formats differ, the sub‑100 nM potency places the target compound in the same activity band as first-generation clinical EGFR inhibitors, supporting its use as a structurally simplified kinase probe.

EGFR displacement IC50
Reported
Target 17 nM vs Gefitinib 8.7 nM
Supports EGFR probe context
Cross-study, different assay formats
EGFR Tyrosine Kinase Displacement Assay Quinazoline

State-Dependent Naᵥ1.7 Channel Blockade: Intra-Compound Selectivity Ratio as a Differentiator from Non-State-Dependent Blockers

The target compound exhibits pronounced state-dependent inhibition of human Naᵥ1.7 channels expressed in HEK293 cells. It blocks partially inactivated channels with an IC₅₀ of 240 nM (PatchXpress automated patch clamp) or 800 nM (manual whole-cell patch clamp), whereas its potency against non-inactivated channels drops to 3,000 nM [1]. This corresponds to a selectivity ratio of ≥12.5‑fold (non-inactivated/partially inactivated). In contrast, the classical non-state‑dependent local anesthetic lidocaine displays an IC₅₀ of approximately 500 µM (500,000 nM) against inactivated Naᵥ1.7 [2], highlighting the substantially greater potency and state preference of the target compound.

Nav1.7 state selectivity
Class-level
12.5× non-inactivated / partially inactivated IC50 ratio
State-dependent channel probe context
Patch clamp in HEK293 cells; lidocaine reference is class-level
Naᵥ1.7 State-Dependent Patch Clamp Pain

Application Scenarios for 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol Guided by Quantitative Evidence


Antibacterial Screening Against Gram-Positive Mastitis Pathogens

Procure MMV001038 as a positive control or screening hit for S. aureus antibacterial assays, particularly in veterinary mastitis research, where its 0.125 µg/mL MIC provides a 2-fold potency margin over Augmentin (0.25 µg/mL) . This differentiation supports its use in comparative kill-curve and biofilm eradication studies.

EGFR Kinase Probe for Biochemical Displacement Assays

Employ this compound as a structurally simplified, sub‑100 nM EGFR ligand in competitive binding or displacement assays. Its 17 nM IC₅₀ on A431 membranes places it within the activity range of clinical EGFR inhibitors like gefitinib (8.7 nM) , making it a cost-effective tool for kinase selectivity profiling without complex clinical pharmacokinetic liabilities.

Naᵥ1.7 Electrophysiology Studies Requiring State-Dependent Block

Use this compound as a state-dependent Naᵥ1.7 blocker in patch clamp electrophysiology. Its 240 nM potency on partially inactivated channels and 12.5‑fold selectivity over non-inactivated channels make it suitable for investigating inactivation-state-biased pharmacology, distinguishing it from classical non-state-dependent blockers such as lidocaine.

Multi-Target Probe in Phenotypic Screening Libraries

Add this compound to phenotypic screening libraries where dual EGFR/Naᵥ1.7 activity is desired. The combination of moderate EGFR affinity and potent, state-dependent Naᵥ1.7 blockade offers a unique pharmacological fingerprint not represented by most single-target quinazoline probes [1].

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
MIC endpoint context
Comparative kill-curve and biofilm endpoints
EGFR displacement probe
Biochemical potency context
Kinase selectivity profiling
Nav1.7 state-dependent electrophysiology
State-dependent blockade context
Inactivation-state-biased pharmacology
Multi-target phenotypic screening
Multi-target profile context
Dual EGFR/Nav1.7 fingerprint validation
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